molecular formula C12H16ClNO2 B6597252 Methyl 4-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride CAS No. 2243501-27-9

Methyl 4-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride

Cat. No.: B6597252
CAS No.: 2243501-27-9
M. Wt: 241.71 g/mol
InChI Key: AKYZNXKOJLZBKD-UHFFFAOYSA-N
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Description

Methyl 4-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride is a chemical compound with the molecular formula C12H15NO2·HCl. It is known for its unique structure, which includes a cyclobutyl ring and an aminobenzoate ester. This compound is often used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 4-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminobenzoate hydrochloride
  • Methyl 4-(aminomethyl)benzoate hydrochloride
  • Cyclobutylamine derivatives

Uniqueness

Methyl 4-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride is unique due to its cyclobutyl ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in specific research applications where such properties are desired .

Properties

IUPAC Name

methyl 4-(3-aminocyclobutyl)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)9-4-2-8(3-5-9)10-6-11(13)7-10;/h2-5,10-11H,6-7,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYZNXKOJLZBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243501-27-9
Record name rac-methyl 4-[(1R,3R)-3-aminocyclobutyl]benzoate hydrochloride
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